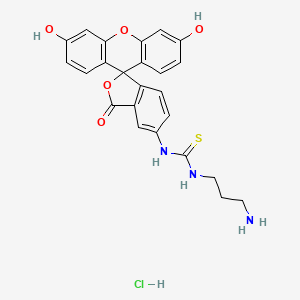
1-(3-Aminopropyl)-3-(fluorescein-5-yl)thiourea HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Aminopropyl)-3-(fluorescein-5-yl)thiourea HCl is a synthetic compound that combines the properties of a thiourea derivative with a fluorescein moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminopropyl)-3-(fluorescein-5-yl)thiourea HCl typically involves the reaction of fluorescein isothiocyanate with 3-aminopropylamine. The reaction is carried out in an appropriate solvent, such as dimethyl sulfoxide (DMSO) or ethanol, under controlled temperature conditions. The product is then purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification processes. The use of automated reactors and continuous flow systems could enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Aminopropyl)-3-(fluorescein-5-yl)thiourea HCl can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can modify the fluorescein moiety.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products depend on the specific reactions and conditions used. For example, oxidation of the thiourea group may yield sulfonyl derivatives, while substitution reactions can introduce various functional groups to the amino moiety.
Applications De Recherche Scientifique
Chemistry: Used as a fluorescent probe in analytical chemistry.
Biology: Employed in fluorescence microscopy and flow cytometry for labeling and tracking biological molecules.
Medicine: Investigated for its potential in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of fluorescent dyes and sensors.
Mécanisme D'action
The mechanism of action of 1-(3-Aminopropyl)-3-(fluorescein-5-yl)thiourea HCl involves its interaction with specific molecular targets. The fluorescein moiety allows for fluorescence-based detection, while the thiourea group can interact with various biological molecules. The compound may bind to proteins, nucleic acids, or other cellular components, facilitating their visualization and study.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorescein Isothiocyanate: A precursor in the synthesis of the compound.
Thiourea Derivatives: Compounds with similar thiourea moieties but different functional groups.
Fluorescent Dyes: Other compounds with fluorescein or similar fluorescent groups.
Uniqueness
1-(3-Aminopropyl)-3-(fluorescein-5-yl)thiourea HCl is unique due to its combination of a thiourea group and a fluorescein moiety, providing both reactivity and fluorescence. This dual functionality makes it particularly useful in applications requiring both chemical reactivity and fluorescent detection.
Propriétés
Formule moléculaire |
C24H22ClN3O5S |
|---|---|
Poids moléculaire |
500.0 g/mol |
Nom IUPAC |
1-(3-aminopropyl)-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea;hydrochloride |
InChI |
InChI=1S/C24H21N3O5S.ClH/c25-8-1-9-26-23(33)27-13-2-5-17-16(10-13)22(30)32-24(17)18-6-3-14(28)11-20(18)31-21-12-15(29)4-7-19(21)24;/h2-7,10-12,28-29H,1,8-9,25H2,(H2,26,27,33);1H |
Clé InChI |
WBFAUKXXTKDBSI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1NC(=S)NCCCN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-6-methoxy-1H-indole-2-carboxamide](/img/structure/B12343932.png)

![11-[(4-Bromophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12343952.png)

![4-(5,6,7,12-Tetrahydrodibenzo[a,d][8]annulen-12-yl)piperazin-1-amine](/img/structure/B12343954.png)
![4-[(Hydroxyimino)methyl]pyrimidin-2-amine](/img/structure/B12343958.png)


![1-[(2R,3R,4S,5S)-3,5-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12343977.png)


